molecular formula C6H8BrN3 B13566256 2-(6-Bromopyrimidin-4-yl)ethan-1-amine

2-(6-Bromopyrimidin-4-yl)ethan-1-amine

Cat. No.: B13566256
M. Wt: 202.05 g/mol
InChI Key: NLUWBWQAWAGMJG-UHFFFAOYSA-N
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Description

2-(6-Bromopyrimidin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position of the pyrimidine ring and an ethylamine group at the 4th position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine typically involves the bromination of pyrimidine followed by the introduction of the ethylamine group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyrimidin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyrimidin-4-yl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds with biological molecules, while the bromopyrimidine moiety can participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyrimidin-4-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(6-Fluoropyrimidin-4-yl)ethan-1-amine: Contains a fluorine atom at the 6th position.

    2-(6-Iodopyrimidin-4-yl)ethan-1-amine: Contains an iodine atom at the 6th position.

Uniqueness

2-(6-Bromopyrimidin-4-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and biological activity .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

2-(6-bromopyrimidin-4-yl)ethanamine

InChI

InChI=1S/C6H8BrN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2

InChI Key

NLUWBWQAWAGMJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)CCN

Origin of Product

United States

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